molecular formula C9H9N3S B13594371 1-Methyl-1h-indazole-3-carbothioamide

1-Methyl-1h-indazole-3-carbothioamide

Cat. No.: B13594371
M. Wt: 191.26 g/mol
InChI Key: MGNMLRDMUTUAPP-UHFFFAOYSA-N
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Description

1-Methyl-1h-indazole-3-carbothioamide is an organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1h-indazole-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-methylindazole with thiocarbamoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-indazole-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1h-indazole-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1h-indazole-3-carbothioamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing various biological pathways .

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-3-carboxamide
  • Methyl 1H-indazole-3-carboxylate
  • 1-Methyl-1H-indazole-3-carboxylic Acid

Comparison: 1-Methyl-1h-indazole-3-carbothioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide and carboxylate counterparts. This uniqueness makes it a valuable compound for specific applications where sulfur-containing functional groups are advantageous .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

1-methylindazole-3-carbothioamide

InChI

InChI=1S/C9H9N3S/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13)

InChI Key

MGNMLRDMUTUAPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=S)N

Origin of Product

United States

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